

# Introduction: The Significance of Butyl Acrylate

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## Compound of Interest

Compound Name: *Butyl acrylate*

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**Butyl acrylate** (BA) is the butyl ester of acrylic acid, a colorless liquid with a characteristic fruity odor.<sup>[1][2]</sup> Its chemical identity is defined by the presence of a vinyl group and an ester group, which impart a high degree of reactivity, making it exceptionally suitable for polymerization.<sup>[3]</sup> Industrially, BA is a commodity chemical of immense importance, serving as a primary soft-monomer in the synthesis of a vast array of copolymers.<sup>[4][5]</sup> The properties of these polymers, such as flexibility, low-temperature performance, and durability, are directly influenced by the incorporation of the **butyl acrylate** moiety.<sup>[4][6]</sup> This guide will dissect its structure, properties, synthesis, and polymerization, providing a robust technical foundation for its application.

## Chemical Structure and Core Properties

The structure of **butyl acrylate** consists of a four-carbon butyl ester group attached to the acrylate backbone. This combination is key to its physical properties and its function in polymers.

Caption: Chemical structure of **Butyl Acrylate** ( $C_7H_{12}O_2$ ).

## Table 1: Physicochemical Properties of n-Butyl Acrylate

Property	Value	Source(s)
IUPAC Name	Butyl prop-2-enoate	[1]
CAS Number	141-32-2	[1][7]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	[1][8]
Molar Mass	128.17 g·mol <sup>-1</sup>	[1][2]
Appearance	Clear, colorless liquid	[2][5]
Odor	Strong, fruity, pungent	[1][2]
Density	0.898 g/mL (at 20°C)	[6][9]
Melting Point	-64 °C (-83 °F)	[1]
Boiling Point	145-148 °C (at 760 mmHg)	[1][6][10]
Solubility in Water	0.1% - 0.2% (at 20°C)	[1][10]
Vapor Pressure	4 - 5.4 mmHg (at 20°C)	[1][6]
Flash Point	37-40 °C (103-105 °F)	[1][2][9]
Autoignition Temp.	267-284 °C	[1][10]
Refractive Index (n <sup>20</sup> /D)	1.419	[9][11]
Glass Transition Temp. (T <sub>g</sub> ) of Homopolymer	-54 °C to -45 °C	[4][12]

## Synthesis and Purification of Butyl Acrylate Monomer

The predominant industrial and laboratory method for synthesizing **butyl acrylate** is the direct esterification of acrylic acid with n-butanol.<sup>[5][10]</sup> This is an equilibrium-limited reaction, and its success hinges on effectively shifting the equilibrium toward the product side.

## The Causality of Acid-Catalyzed Esterification

The esterification reaction requires an acid catalyst, typically a strong acid like sulfuric acid ( $H_2SO_4$ ) or p-toluenesulfonic acid (p-TSA), to proceed at a practical rate.[2][13] The catalyst's role is to protonate the carbonyl oxygen of the acrylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of n-butanol.[13][14] Without the catalyst, the reaction is impractically slow as the alcohol is a weak nucleophile and the carbonyl carbon is not sufficiently electrophilic.

To ensure a high yield, the equilibrium must be manipulated. According to Le Châtelier's principle, this is achieved by removing one of the products—in this case, water—as it is formed. [14][15] This is often accomplished through azeotropic distillation using a solvent like toluene or by operating the reaction under conditions that favor water removal.[2]

Caption: Acid-catalyzed esterification of acrylic acid and n-butanol.

## Experimental Protocol: Synthesis and Purification

This protocol is adapted from a robust procedure for transesterification, which follows the same chemical principles as direct esterification and is highly effective for producing pure alkyl acrylates.[16] This method is self-validating through careful monitoring of reaction progress and characterization of the final product.

### Materials:

- n-Butyl alcohol (5 moles)
- Methyl acrylate (10 moles, serves as acrylic acid source via transesterification)
- p-Toluenesulfonic acid (10 g, catalyst)[16]
- Hydroquinone (20 g, polymerization inhibitor)[16]
- Apparatus: 2-L two-necked round-bottom flask, Vigreux fractionating column, distillation head with condenser, receiving flask, heating mantle, and a capillary ebulliator for inert gas introduction (e.g., Nitrogen).

### Methodology:

- Reactor Charging & Setup:

- To the 2-L flask, add n-butyl alcohol, methyl acrylate, hydroquinone, and p-toluenesulfonic acid.
- Causality: An excess of the acrylate source (methyl acrylate) is used to drive the equilibrium towards the formation of the desired **butyl acrylate**. Hydroquinone is critical; it prevents the premature polymerization of the acrylate monomer at the elevated temperatures required for the reaction, which would otherwise result in a dramatic loss of yield and create a hazardous situation.[16][17]

- Reaction & Azeotrope Removal:

- Assemble the distillation apparatus. The Vigreux column provides the necessary theoretical plates to separate the low-boiling azeotrope without the risk of clogging from potential polymer formation.[16]
- Heat the mixture using the heating mantle to a gentle boil.
- Operate the column under total reflux until the head temperature stabilizes at 62–63°C. This is the boiling point of the methanol-methyl acrylate azeotrope.[16]
- Causality: The removal of the methanol byproduct (formed from the transesterification) via azeotropic distillation is the key step that shifts the reaction equilibrium to the right, ensuring a high conversion to **butyl acrylate**.
- Begin collecting the distillate, maintaining a still head temperature below 65°C. The reaction progress can be monitored by the rate of methanol production. The reaction is considered near completion when methanol distillation slows significantly (typically 6-10 hours).

- Purification via Distillation:

- Once the reaction is complete, increase the heating rate to distill off the excess, unreacted methyl acrylate (b.p. 80°C).

- After the methyl acrylate is removed, allow the apparatus to cool. Reconfigure the setup for vacuum distillation.
- Causality: Vacuum distillation is essential for purifying the final **butyl acrylate** product (b.p. 145°C). Distilling at atmospheric pressure requires high temperatures that can promote thermal polymerization, even with an inhibitor present. Lowering the pressure reduces the boiling point, allowing for a safer, more controlled purification.[18]
- Distill the **butyl acrylate** under reduced pressure (e.g., 39°C at 10 mm Hg).[16]

- Validation and Storage:
  - The purity of the collected **butyl acrylate** should be assessed using Gas Chromatography (GC). The final product should show a major peak corresponding to **butyl acrylate** with minimal impurities.
  - For storage, transfer the purified, colorless liquid to a brown glass bottle containing a small amount of a stabilizer like Monomethyl Ether of Hydroquinone (MEHQ, ~15 ppm) and store in a cool, dark, well-ventilated area under an air atmosphere.[19]
  - Causality: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function. They react with peroxy radicals, which are formed from the reaction of initiator radicals with oxygen, thereby terminating the radical chain reaction that leads to polymerization.[8][11][17] Storing under an inert gas like nitrogen will render the inhibitor ineffective.

## Polymerization of Butyl Acrylate

The vinyl group of **butyl acrylate** is highly susceptible to free-radical polymerization. This process transforms the liquid monomer into a solid polymer with a long-chain aliphatic backbone and pendant butyl ester groups.

Caption: General workflow for the free-radical polymerization of **butyl acrylate**.

## Controlled vs. Free Radical Polymerization

Traditional free-radical polymerization offers robust and rapid polymer production but provides limited control over the polymer's molecular weight, molecular weight distribution

(polydispersity), and architecture. For applications requiring well-defined polymers, such as in advanced coatings or biomedical materials, controlled radical polymerization techniques are superior. Atom Transfer Radical Polymerization (ATRP) is a prime example, allowing for the synthesis of polymers with predetermined molecular weights and very low polydispersity ( $M_w/M_n < 1.2$ ).<sup>[1][20]</sup>

## Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

This protocol describes a laboratory-scale controlled polymerization of **butyl acrylate** to produce a well-defined polymer.<sup>[1]</sup>

### Materials:

- **n-Butyl acrylate** (BA), inhibitor removed by passing through a column of basic alumina.
- Copper(I) bromide (CuBr, catalyst)
- 2,2'-Bipyridine (bpy, ligand)
- Methyl 2-bromopropionate (initiator)
- Ethylene carbonate (solvent)
- Apparatus: Schlenk flask, magnetic stirrer, oil bath, argon/nitrogen line with vacuum manifold.

### Methodology:

- Catalyst Complex Formation:
  - To a dry Schlenk flask under an argon atmosphere, add CuBr ( $1.74 \times 10^{-3}$  mol) and bpy ( $5.23 \times 10^{-3}$  mol).
  - Causality: The bpy ligand coordinates with the copper catalyst. This complex is crucial for the ATRP mechanism; it reversibly activates and deactivates the growing polymer chains

by abstracting and donating a halogen atom, which maintains a low concentration of active radicals at any given time, thereby preventing uncontrolled termination reactions.[\[1\]](#)

- Reactor Charging:
  - Add ethylene carbonate (10 g) to the flask.
  - Subject the flask to several cycles of vacuum and argon backfill to ensure the complete removal of oxygen.
  - Causality: Oxygen must be rigorously excluded from ATRP systems because it can react with and deactivate the Cu(I) catalyst, oxidizing it to Cu(II) and terminating the polymerization.
  - Using a degassed syringe, add the purified **n-butyl acrylate** ( $6.98 \times 10^{-2}$  mol) followed by the methyl 2-bromopropionate initiator ( $1.74 \times 10^{-3}$  mol).
- Polymerization:
  - Immerse the sealed flask in a preheated oil bath at 80°C and begin stirring.
  - The reaction progress can be monitored by taking aliquots at timed intervals and analyzing the monomer conversion by GC or  $^1\text{H}$  NMR.
  - Causality: The ratio of monomer consumed to the initial amount of initiator ( $[\Delta M]/[I]_0$ ) determines the theoretical molecular weight of the polymer. This is a key feature of a controlled or "living" polymerization.[\[1\]](#)
- Termination and Purification:
  - After reaching the desired conversion (e.g., >85%), stop the reaction by cooling the flask to room temperature and exposing the mixture to air.
  - Dilute the viscous solution with tetrahydrofuran (THF).
  - Pass the solution through a short column of neutral alumina to remove the copper catalyst complex (which will appear as a colored band).

- Precipitate the polymer by adding the THF solution dropwise into a large excess of a non-solvent, such as methanol/water.
- Collect the white, gummy polymer by decantation or filtration and dry under vacuum to a constant weight.
- Validation and Characterization:
  - Gel Permeation Chromatography (GPC): This is the definitive technique to validate the success of a controlled polymerization. The GPC trace should show a narrow, symmetric peak, indicating a low polydispersity index (PDI or  $M_w/M_n$ ), typically between 1.1 and 1.2. The measured number-average molecular weight ( $M_n$ ) should be close to the theoretical value calculated from monomer conversion and the initiator ratio.[1][21]
  - Nuclear Magnetic Resonance ( $^1\text{H}$  NMR): NMR spectroscopy is used to confirm the chemical structure of the poly(**butyl acrylate**) and can also be used to determine monomer conversion.[22][23]

## Applications and Structure-Property Insights

The utility of **butyl acrylate** is almost exclusively realized in its polymerized form, primarily as a comonomer. The long, flexible butyl side chain disrupts polymer chain packing and increases free volume, resulting in a very low glass transition temperature ( $T_g$ ) for its homopolymer, poly(**butyl acrylate**), around  $-54^\circ\text{C}$ .[4][12]

- Paints, Coatings, and Inks: When copolymerized with "hard" monomers like methyl methacrylate ( $T_g \approx 105^\circ\text{C}$ ) or styrene ( $T_g \approx 100^\circ\text{C}$ ), BA acts as a permanent plasticizer. It lowers the  $T_g$  of the final polymer, imparting flexibility, impact resistance, and excellent film-forming properties to latex paints and coatings.[4][5][22]
- Adhesives and Sealants: The low  $T_g$  and tacky nature of BA-rich copolymers make them ideal for pressure-sensitive adhesives (PSAs) and elastomeric sealants. The butyl group enhances adhesion to low-energy surfaces.[2][6]
- Textile and Leather Finishes: BA-based polymers are used to provide a soft, flexible finish to textiles and leather, improving their feel and durability without making them stiff.[5][24]

# Laboratory Safety and Handling

**Butyl acrylate** is a reactive and flammable chemical that requires careful handling.

- Hazards: It is a flammable liquid and vapor.[25][26] It causes skin and serious eye irritation and may cause an allergic skin reaction (sensitization).[25][27] Inhalation of vapors may cause respiratory irritation, headache, and dizziness.[17]
- Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][28] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which can ignite vapors.[7]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[9][28] Crucially, **butyl acrylate** must be stored in the presence of an inhibitor (like MEHQ) and under an air atmosphere containing 5-21% oxygen to ensure the inhibitor's effectiveness.[11][17] Never store under an inert atmosphere.[29] Check inhibitor levels periodically, especially during long-term storage.

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## References

- 1. [polymer.chem.cmu.edu](http://polymer.chem.cmu.edu) [polymer.chem.cmu.edu]
- 2. Understanding the Production Process of Butyl Acrylate [chemanalyst.com](http://chemanalyst.com)
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. [polymer.chem.cmu.edu](http://polymer.chem.cmu.edu) [polymer.chem.cmu.edu]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [fishersci.com](http://fishersci.com) [fishersci.com]
- 7. [data.ntsb.gov](http://data.ntsb.gov) [data.ntsb.gov]

- 8. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. US6180820B1 - Process for the production and purification of N-butyl acrylate - Google Patents [patents.google.com]
- 11. fluoryx.com [fluoryx.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. ijrar.org [ijrar.org]
- 14. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 15. cdn.intratec.us [cdn.intratec.us]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. iomosaic.com [iomosaic.com]
- 18. JP2008266159A - Purification method of butyl acrylate - Google Patents [patents.google.com]
- 19. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. High-pressure atom transfer radical polymerization of n-butyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. lobachemie.com [lobachemie.com]
- 25. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 26. pubs.acs.org [pubs.acs.org]
- 27. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 28. trc-corp.com [trc-corp.com]
- 29. Kinetics study of esterification reaction of acrylic acid with n-butanol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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